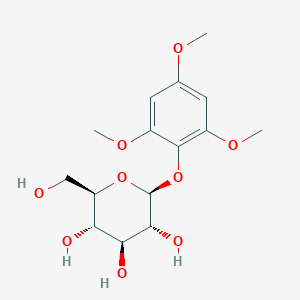
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate is an organic compound with the molecular formula C11H11FO3. It is a fluorinated derivative of benzoylacetate and is used as a building block in organic synthesis. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate can be synthesized through the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride . The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized to ensure high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with benzofurazan oxide to form 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide.
Michael Addition: It participates in base-promoted domino Michael addition, cyclization, and elimination reactions to form hydroxybenzophenones.
Oxidative Cross-Coupling: It undergoes oxidative cross-coupling with indoles via dioxygen activation.
Cyclization: It is used in the cyclization of keto esters to synthesize pyrones.
Common Reagents and Conditions
The common reagents used in these reactions include bases such as sodium hydride, oxidizing agents like dioxygen, and catalysts for specific reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives, hydroxybenzophenones, pyrones, and other complex organic molecules that are valuable in various fields of research and industry.
科学的研究の応用
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
作用機序
The mechanism of action of Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate involves its role as a reactive intermediate in various chemical reactions. It acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are specific to the reactions it participates in, such as the formation of quinoxaline derivatives through condensation reactions .
類似化合物との比較
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate can be compared with other similar compounds such as:
- Ethyl (4-methylbenzoyl)acetate
- Ethyl (4-chlorobenzoyl)acetate
- Ethyl benzoylacetate
- Ethyl (2-chlorobenzoyl)acetate
- Ethyl 3-nitrobenzoylacetate
These compounds share similar structural features but differ in their substituents, which can significantly impact their reactivity and applications. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity patterns.
特性
IUPAC Name |
ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMUUSKTWLWWMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)





